molecular formula C11H7ClN4 B13892512 4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13892512
M. Wt: 230.65 g/mol
InChI Key: IYPYDMHHQPNVID-UHFFFAOYSA-N
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Description

4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a 2-chloropyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2-chloropyridine with a pyrrolo[2,3-d]pyrimidine precursor. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group transformations . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloropyridin-3-yl)pyrimidine
  • 2-(pyridin-2-yl)pyrimidine derivatives
  • N-(pyrimidin-2-yl)alkyl/arylamide derivatives

Uniqueness

4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential anti-tubercular activity set it apart from other similar compounds .

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-10-7(2-1-4-13-10)9-8-3-5-14-11(8)16-6-15-9/h1-6H,(H,14,15,16)

InChI Key

IYPYDMHHQPNVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=C3C=CNC3=NC=N2

Origin of Product

United States

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